Cas no 2228497-32-1 (3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid)

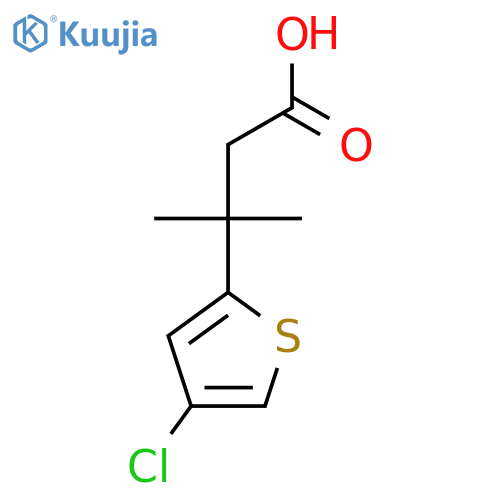

2228497-32-1 structure

商品名:3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid

- EN300-1992714

- 2228497-32-1

-

- インチ: 1S/C9H11ClO2S/c1-9(2,4-8(11)12)7-3-6(10)5-13-7/h3,5H,4H2,1-2H3,(H,11,12)

- InChIKey: OPIOURKOYQGFPS-UHFFFAOYSA-N

- ほほえんだ: ClC1=CSC(=C1)C(C)(C)CC(=O)O

計算された属性

- せいみつぶんしりょう: 218.0168285g/mol

- どういたいしつりょう: 218.0168285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 65.5Ų

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1992714-2.5g |

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228497-32-1 | 2.5g |

$2211.0 | 2023-09-16 | ||

| Enamine | EN300-1992714-5.0g |

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228497-32-1 | 5g |

$5014.0 | 2023-06-01 | ||

| Enamine | EN300-1992714-0.05g |

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228497-32-1 | 0.05g |

$948.0 | 2023-09-16 | ||

| Enamine | EN300-1992714-0.5g |

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228497-32-1 | 0.5g |

$1084.0 | 2023-09-16 | ||

| Enamine | EN300-1992714-10.0g |

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228497-32-1 | 10g |

$7435.0 | 2023-06-01 | ||

| Enamine | EN300-1992714-10g |

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228497-32-1 | 10g |

$4852.0 | 2023-09-16 | ||

| Enamine | EN300-1992714-1g |

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228497-32-1 | 1g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1992714-5g |

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228497-32-1 | 5g |

$3273.0 | 2023-09-16 | ||

| Enamine | EN300-1992714-0.25g |

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228497-32-1 | 0.25g |

$1038.0 | 2023-09-16 | ||

| Enamine | EN300-1992714-0.1g |

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid |

2228497-32-1 | 0.1g |

$993.0 | 2023-09-16 |

3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

2228497-32-1 (3-(4-chlorothiophen-2-yl)-3-methylbutanoic acid) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量